pyrrolidine-3-thiol hydrochloride

Catalog No.
S6572469
CAS No.
1638765-24-8
M.F
C4H10ClNS
M. Wt
139.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pyrrolidine-3-thiol hydrochloride

CAS Number

1638765-24-8

Product Name

pyrrolidine-3-thiol hydrochloride

IUPAC Name

pyrrolidine-3-thiol;hydrochloride

Molecular Formula

C4H10ClNS

Molecular Weight

139.65 g/mol

InChI

InChI=1S/C4H9NS.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H

InChI Key

BOKKMODFTCFDDY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1S.Cl

Here's what we currently know about its applications in scientific research:

  • Organic synthesis

    Due to its functional groups, pyrrolidine-3-thiol hydrochloride can be a valuable building block for the synthesis of more complex molecules. Researchers can utilize it to create new drug candidates or other functional molecules (Source 1: , "").

  • Chemical biology

    The thiol group in pyrrolidine-3-thiol hydrochloride can react with other molecules containing disulfide bonds. This property allows researchers to potentially study protein-protein interactions or design new tools to manipulate cellular processes (Source 2: , "").

Pyrrolidine-3-thiol hydrochloride is a sulfur-containing compound derived from pyrrolidine, which is a five-membered saturated heterocyclic amine. This compound features a thiol group at the 3-position of the pyrrolidine ring and is commonly used in various chemical and biological applications due to its unique properties. The hydrochloride form enhances its solubility in water, making it suitable for pharmaceutical and laboratory settings.

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing the compound to undergo electrophilic substitution reactions with alkyl halides and acyl halides, facilitating the formation of thioether or thioester derivatives .
  • Redox Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids, which can be useful in various synthetic pathways.
  • Formation of Metal Complexes: The thiol group can coordinate with metal ions, forming complexes that are valuable in catalysis and material science .

Pyrrolidine-3-thiol hydrochloride exhibits notable biological activities:

  • Antimicrobial Properties: Research indicates that compounds containing thiol groups can inhibit bacterial growth, particularly against multidrug-resistant strains such as Pseudomonas aeruginosa .
  • Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, including penicillin-binding proteins, which are crucial for bacterial cell wall synthesis .
  • Anticancer Activity: Some derivatives of pyrrolidine compounds have shown promise in anticancer assays, indicating that pyrrolidine-3-thiol hydrochloride may also possess similar properties .

The synthesis of pyrrolidine-3-thiol hydrochloride can be achieved through various methods:

  • Direct Thiolation: Pyrrolidine can be reacted with a thiolating agent (e.g., hydrogen sulfide or thiol esters) under acidic conditions to introduce the thiol group at the 3-position.
  • Reduction of Thioesters: Starting from thioesters derived from pyrrolidine, reduction processes can yield pyrrolidine-3-thiol.
  • Chiral Synthesis: Advanced synthetic routes involve chiral intermediates to produce optically pure forms of pyrrolidine-3-thiol hydrochloride, enhancing its efficacy in biological applications .

Pyrrolidine-3-thiol hydrochloride finds applications across various fields:

  • Pharmaceuticals: It serves as a building block in the synthesis of biologically active compounds and drug candidates.
  • Material Science: The compound is utilized in the development of functional materials due to its ability to form stable metal complexes.
  • Biochemistry: It is employed in biochemical assays and studies related to enzyme activity and inhibition mechanisms.

Studies on pyrrolidine-3-thiol hydrochloride have focused on its interactions with biological targets:

  • Enzyme Interaction: Investigations reveal that the compound can inhibit specific enzymes involved in bacterial cell wall synthesis, presenting potential as an antibacterial agent .
  • Metal Ion Coordination: Research indicates that the thiol group can coordinate with various metal ions, impacting catalytic activity and stability in biochemical systems .

Pyrrolidine-3-thiol hydrochloride shares structural similarities with other thiol-containing compounds. Here are some comparisons:

Compound NameStructure CharacteristicsUnique Properties
PyrrolidineFive-membered ring with nitrogenBasic amine; versatile scaffold in drug design
2-MercaptoethylamineEthylamine derivative with thiolExhibits strong nucleophilicity; used in peptide synthesis
CysteineAlpha-amino acid with a thiol groupPlays a role in protein structure; antioxidant properties
Mercaptoacetic AcidSimple thiol compoundUsed as a reducing agent; involved in peptide synthesis

Pyrrolidine-3-thiol hydrochloride is unique due to its specific positioning of the thiol group on the pyrrolidine ring, which influences its reactivity and biological activity compared to other similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

139.0222482 g/mol

Monoisotopic Mass

139.0222482 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-25-2023

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